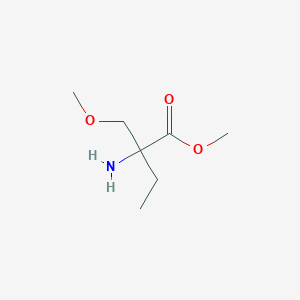

Methyl 2-amino-2-(methoxymethyl)butanoate

Description

Contextualization within the Field of Amino Acid Derivatives and Chiral Building Blocks

Amino acid derivatives are fundamental components in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. nih.gov Their inherent chirality and bifunctional nature (possessing both an amino and a carboxyl group) make them versatile starting materials. As chiral building blocks, they allow for the stereocontrolled synthesis of enantiomerically pure compounds, which is crucial in drug discovery and development, as different enantiomers of a molecule can have vastly different biological activities.

Methyl 2-amino-2-(methoxymethyl)butanoate belongs to a specialized class of these derivatives. The presence of a quaternary stereocenter, where the α-carbon is bonded to four non-hydrogen substituents, imparts significant steric hindrance. This feature is highly sought after in the design of molecules with specific three-dimensional conformations. The methoxymethyl group introduces an ether linkage, which can influence solubility and offers a potential site for further chemical modification or coordination to metal centers.

Importance of α-Quaternary Amino Acid Esters in Synthetic Chemistry

The synthesis and application of α-quaternary amino acid esters, such as this compound, have garnered considerable attention in recent decades. researchgate.net Their incorporation into peptide chains induces significant conformational constraints. nih.govjst.go.jpnih.gov This is because the bulky quaternary center restricts the rotational freedom around the peptide backbone, leading to more predictable and stable secondary structures like helices and turns. rsc.org Such conformationally rigid peptides are invaluable tools in medicinal chemistry for mimicking the bioactive conformations of natural peptides while exhibiting enhanced resistance to enzymatic degradation.

Furthermore, the sterically hindered nature of α-quaternary amino acid esters presents both a challenge and an opportunity in asymmetric synthesis. researchgate.netnih.gov While their construction can be difficult, they serve as excellent scaffolds for the creation of complex, densely functionalized molecules. acs.org Various synthetic strategies have been developed to access these compounds, including the alkylation of amino acid enolate equivalents, Strecker synthesis modifications, and rearrangements of N-allylic or N-benzylic amino acid derivatives. nih.gov

Overview of Research Trajectories for this compound

While specific research on this compound is still in its nascent stages, its structural features suggest several promising research trajectories.

Peptidomimetics and Drug Discovery: A primary avenue of investigation lies in its use as a building block for novel peptidomimetics. By incorporating this amino acid ester into peptide sequences, researchers can explore the impact of its unique steric and electronic properties on peptide structure and function. This could lead to the development of new therapeutic agents with enhanced stability and receptor-binding affinity.

Asymmetric Catalysis: The chiral framework of this compound makes it a candidate for development into a novel chiral ligand for asymmetric catalysis. The amino group and the ether oxygen of the methoxymethyl group could potentially act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for a variety of chemical transformations.

Synthesis of Natural Products and Complex Molecules: The compound can also serve as a versatile intermediate in the total synthesis of complex natural products that contain a quaternary stereocenter with similar substitution patterns. Its functional handles—the ester, the amine, and the ether—allow for a range of subsequent chemical modifications.

Due to the limited availability of experimental data in the public domain, the physical and chemical properties of this compound are not yet fully characterized. However, based on its structure, a set of predicted properties can be estimated.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C7H15NO3 |

| Molecular Weight | 161.20 g/mol |

| Boiling Point | Approx. 200-220 °C |

| Density | Approx. 1.0-1.1 g/cm³ |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Note: The values in this table are estimations based on the chemical structure and have not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-(methoxymethyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4-7(8,5-10-2)6(9)11-3/h4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZBFYLHPZYWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 2 Methoxymethyl Butanoate and Its Stereoisomers

Classical Esterification Routes from 2-Amino-2-(methoxymethyl)butanoic Acid

The final step in the synthesis of Methyl 2-amino-2-(methoxymethyl)butanoate often involves the esterification of the corresponding carboxylic acid, 2-amino-2-(methoxymethyl)butanoic acid. Due to the steric hindrance of the α,α-disubstituted center, direct esterification can be challenging.

Acid-Catalyzed Approaches Utilizing Methanol (B129727)

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a common method for converting carboxylic acids to their corresponding esters. In the context of amino acids, this reaction is typically performed in the presence of an excess of the alcohol, which also serves as the solvent, and a strong acid catalyst.

One of the most straightforward methods for the synthesis of amino acid methyl esters is the use of methanol in the presence of a catalyst like hydrogen chloride or sulfuric acid. For sterically hindered amino acids, the reaction may require elevated temperatures and prolonged reaction times to achieve a satisfactory yield. A common procedure involves bubbling dry hydrogen chloride gas through methanol to generate an acidic solution, to which the amino acid is then added.

Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol. google.comresearchgate.netmsu.edu This system is known to be efficient for the esterification of a wide range of amino acids, including those with bulky side chains. researchgate.net The reaction proceeds under mild conditions, often at room temperature, and generally provides good to excellent yields of the corresponding methyl ester hydrochlorides. google.commsu.edu The in situ generation of hydrochloric acid from the reaction of TMSCl with methanol drives the esterification process. google.com

| Catalyst | Typical Conditions | Expected Yield | Reference Analogy |

| HCl (gas) in Methanol | Reflux | Moderate to Good | google.com |

| H₂SO₄ in Methanol | Reflux | Good | google.comnih.gov |

| TMSCl in Methanol | Room Temperature | Good to Excellent | google.comresearchgate.netmsu.edu |

Coupling Reagent Mediated Esterification Techniques

For amino acids where acid-catalyzed methods may lead to side reactions or are inefficient due to steric hindrance, coupling reagents offer a milder and often more effective alternative for ester formation. peptide.comsigmaaldrich.combachem.com These reagents are widely used in peptide synthesis to form amide bonds but can also be adapted for esterification. peptide.combachem.com

The general principle involves the activation of the carboxylic acid group of 2-amino-2-(methoxymethyl)butanoic acid by the coupling reagent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by methanol to form the desired methyl ester. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU. peptide.comsigmaaldrich.combachem.com

The use of these reagents often requires the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer catalyst. While highly effective, the choice of coupling reagent and reaction conditions must be carefully optimized to minimize side reactions, such as racemization if the starting amino acid is chiral.

| Coupling Reagent | Additive/Base | Typical Solvent | Reference Analogy |

| DCC | DMAP | Dichloromethane | peptide.com |

| HBTU | HOBt, DIEA | DMF | sigmaaldrich.com |

| HATU | HOAt, DIEA | DMF | sigmaaldrich.com |

Enantioselective and Diastereoselective Synthesis of this compound

The creation of the chiral quaternary stereocenter in this compound with high stereocontrol is a primary focus of modern synthetic organic chemistry. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers of this compound.

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org The general strategy involves covalently attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the desired enantiomerically enriched product.

For the synthesis of α,α-disubstituted amino acids, a common approach is the alkylation of a chiral glycine (B1666218) enolate equivalent. A well-known example is the use of Evans' oxazolidinone auxiliaries. wikipedia.org In a hypothetical synthesis of 2-amino-2-(methoxymethyl)butanoic acid, an N-acylated oxazolidinone derived from glycine could be sequentially alkylated with an ethyl halide and a methoxymethyl halide. The bulky chiral auxiliary directs the approach of the electrophiles, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the oxazolidinone would yield the desired amino acid.

Another widely used class of chiral auxiliaries is the pseudoephedrine amides. wikipedia.org Similar to the oxazolidinone approach, a pseudoephedrine amide of a suitable starting acid can be deprotonated and then sequentially alkylated to introduce the ethyl and methoxymethyl groups at the α-position with high diastereoselectivity. wikipedia.org The auxiliary can then be cleaved under acidic or basic conditions to afford the target amino acid.

| Chiral Auxiliary | Alkylation Sequence | Expected Diastereomeric Excess (d.e.) | Reference Analogy |

| Evans' Oxazolidinone | 1. Deprotonation (LDA/NaHMDS) 2. Ethyl iodide 3. Deprotonation 4. Methoxymethyl chloride | >95% | wikipedia.org |

| Pseudoephedrine | 1. Deprotonation (LDA) 2. Ethyl iodide 3. Deprotonation 4. Methoxymethyl chloride | >90% | wikipedia.org |

Asymmetric Catalysis in the Formation of the Quaternary Stereocenter

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This field has seen significant advancements, with organocatalysis emerging as a particularly powerful tool.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations enantioselectively. For the synthesis of chiral α,α-disubstituted amino acids, organocatalytic methods often involve the asymmetric alkylation of a glycine derivative or the conjugate addition to an α,β-unsaturated system.

A plausible organocatalytic route to an enantiomerically enriched precursor of 2-amino-2-(methoxymethyl)butanoic acid could involve the phase-transfer-catalyzed alkylation of a glycine Schiff base. Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are effective catalysts for such transformations. Under basic conditions, the glycine Schiff base is deprotonated to form an enolate, which is then asymmetrically alkylated with an appropriate electrophile in the presence of the chiral catalyst. A sequential alkylation strategy could be envisioned to introduce the ethyl and methoxymethyl groups.

Another promising organocatalytic strategy is the use of chiral diarylprolinol silyl (B83357) ethers to catalyze the addition of nucleophiles to α,β-unsaturated aldehydes. While not a direct route to the target compound, this methodology highlights the power of organocatalysis in creating complex stereocenters and could potentially be adapted for the synthesis of precursors to α,α-disubstituted amino acids. researchgate.net

| Organocatalyst Type | Reaction Type | Expected Enantiomeric Excess (e.e.) | Reference Analogy |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation of Glycine Schiff Base | 80-95% | nih.gov |

| Diarylprolinol Silyl Ether | Conjugate Addition (analogous systems) | >90% | researchgate.net |

Transition Metal-Catalyzed Asymmetric Transformations

The construction of chiral α-quaternary centers has been significantly advanced through transition metal catalysis, which offers powerful methods for asymmetric C-C bond formation. acs.org These reactions often utilize chiral ligands to induce enantioselectivity, enabling the synthesis of optically active amino acid derivatives from prochiral precursors.

Recent progress has focused on the enantioselective coupling of α-aminoalkyl species, providing a versatile approach to chiral alkylamines and their derivatives. acs.org For the synthesis of α-quaternary amino esters, methods such as the asymmetric alkylation of α-imino esters or the cross-coupling of racemic α-halo amino acid derivatives are particularly relevant. nih.govorganic-chemistry.org Catalytic systems based on nickel, palladium, cobalt, and copper have shown considerable promise. For instance, nickel-catalyzed enantioconvergent cross-coupling reactions can transform racemic alkyl electrophiles into enantioenriched unnatural α-amino acids by coupling them with alkylzinc reagents. nih.gov This approach is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Similarly, cobalt-catalyzed asymmetric aza-Barbier reactions provide a modular route to α-tertiary amino esters with exceptional enantioselectivity. dicp.ac.cn

Another powerful strategy is the palladium-catalyzed asymmetric allylation of α-imino esters, which can be performed using various allyl sources. organic-chemistry.org These methods generate highly functionalized α-quaternary amino esters that can be further elaborated. The choice of the metal, chiral ligand, and reaction conditions is critical for achieving high yield and enantioselectivity.

| Catalyst System | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| Nickel/Chiral Ligand | Enantioconvergent Cross-Coupling | Uses racemic starting materials; broad functional group tolerance. nih.gov | Coupling of a racemic α-halo precursor with an ethylzinc (B8376479) reagent. |

| Cobalt/Chiral Tridentate Ligand | Asymmetric aza-Barbier Reaction | High efficiency and exceptional enantioselectivity for various alkyl groups. dicp.ac.cn | Reductive coupling of an α-imino ester with an ethyl halide. |

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | Forms C-C bonds with high atom economy and control of stereochemistry. organic-chemistry.org | Allylation of an α-imino ester derived from a glycine precursor. |

| Copper/Chiral Ligand | Asymmetric Propargylation | Produces α-quaternary amino esters with propargyl groups in good yields and excellent enantioselectivities. acs.org | Introduction of a propargyl group for further functionalization. |

Chemoenzymatic Synthesis Methods

Chemoenzymatic strategies combine the high selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient pathways to complex molecules. iupac.org For chiral α-quaternary amino acids, a common approach involves the enzymatic desymmetrization of a prochiral disubstituted malonate diester, followed by chemical transformations.

In a representative sequence, a prochiral dialkylated malonate diester, such as dimethyl 2-ethyl-2-(methoxymethyl)malonate, is subjected to hydrolysis catalyzed by an esterase, for example, porcine liver esterase (PLE). nih.gov This enzymatic step selectively hydrolyzes one of the two ester groups, producing a chiral half-ester with high enantiomeric excess. nih.gov The resulting carboxylic acid is then converted into the corresponding amino acid derivative through a Curtius rearrangement. This chemical step transforms the carboxylic acid into an isocyanate, which is subsequently trapped with a suitable alcohol to form a carbamate-protected amine. Final hydrolysis yields the target α-quaternary amino acid. This method provides a versatile route to various enantiomerically enriched α,α-disubstituted amino acids. nih.gov Other enzymes, such as aminopeptidases or amidases, can also be employed for the kinetic resolution of racemic amino acid amides. iupac.org

| Step | Transformation | Reagent/Enzyme | Purpose |

|---|---|---|---|

| 1. Chemical Synthesis | Prochiral Diester Formation | Dimethyl malonate, Ethyl iodide, Chloromethyl methyl ether | Create the prochiral substrate for the enzyme. |

| 2. Enzymatic Reaction | Desymmetrization | Porcine Liver Esterase (PLE) | Selective hydrolysis to generate a chiral half-ester. nih.gov |

| 3. Chemical Transformation | Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), heat; then an alcohol (e.g., t-BuOH) | Convert carboxylic acid to a protected amine group. |

| 4. Chemical Transformation | Deprotection/Esterification | Acidic methanol | Remove protecting group and form the final methyl ester. |

Novel Synthetic Route Development

The demand for efficient and sustainable chemical processes has driven the development of novel synthetic routes that minimize step counts and waste generation. Multicomponent reactions and tandem sequences are at the forefront of this effort.

Exploration of Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are powerful tools for building molecular complexity. rsc.orgresearchgate.net The Ugi four-component condensation is particularly well-suited for the synthesis of α-amino acid derivatives. researchgate.net

In the context of this compound, an Ugi reaction could be envisioned to construct the core structure in a single step. The reaction would involve the combination of butanal (as the aldehyde component), methylamine (B109427) (as the amine component), an isocyanide (e.g., tert-butyl isocyanide), and a custom carboxylic acid component, methoxyacetic acid. The initial condensation of the aldehyde and amine forms an imine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide nucleophile, followed by an intramolecular acyl transfer to yield a stable α-acylamino amide intermediate. Subsequent hydrolysis and esterification would provide the target compound. The efficiency and atom economy of MCRs make them highly attractive for generating libraries of complex molecules from simple, readily available starting materials. researchgate.netresearchgate.net

Tandem Reaction Sequences for Efficient Synthesis

Tandem (or cascade) reactions allow for the formation of multiple chemical bonds in a single pot without isolating intermediates, thereby increasing synthetic efficiency. acs.org For the synthesis of α-quaternary amino acids, tandem sequences involving the generation and subsequent trapping of a reactive enolate intermediate are particularly effective.

A notable example is the tandem N-alkylation/asymmetric π-allylation of α-iminoesters. acs.orgnih.gov In this process, an α-iminoester undergoes an umpolung addition of an organometallic reagent, such as an ethyl Grignard reagent. This step generates a highly reactive enolate intermediate in situ. This enolate is then trapped by an electrophile, such as a palladium-π-allyl complex formed from an allylic acetate, in an enantioselective manner. acs.orgnih.gov The key advantage is that the enolate generated through this tandem process often exhibits higher reactivity and selectivity compared to one formed by direct deprotonation, potentially due to differences in aggregation and solvation states. acs.org This one-pot, three-component coupling provides a direct and modular route to complex, enantioenriched α,α-disubstituted α-amino acids. nih.gov

Isolation and Purification Methodologies for Research Scale Preparation

The effective isolation and purification of the target compound are critical for obtaining materials of sufficient purity for characterization and further studies. On a research scale, several chromatographic and non-chromatographic techniques are employed.

Flash Column Chromatography: This is one of the most common methods for purifying organic compounds. researchgate.netnih.gov For a moderately polar compound like an amino ester, silica (B1680970) gel is a standard stationary phase. A solvent system, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), is used as the eluent. The polarity of the eluent is gradually increased to elute the product from the column, separating it from unreacted starting materials and byproducts.

Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids and their derivatives, which are amphoteric. google.comresearchgate.net The crude product can be passed through a column containing a strongly acidic cation-exchange resin. Impurities can be washed away, and the desired amino ester can be eluted by changing the pH or ionic strength of the eluent, for instance, by using a dilute solution of ammonia (B1221849) or a buffer. researchgate.netdiaion.com

Crystallization: If the synthesized amino ester is a solid, crystallization can be an excellent final purification step to obtain highly pure material. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

| Methodology | Principle of Separation | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity. nih.gov | Primary purification of reaction mixtures to separate the product from reagents and byproducts. | Fast, versatile, and applicable to a wide range of compounds. researchgate.net | Requires significant solvent volumes; may not resolve compounds with very similar polarities. |

| Ion-Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged solid support. researchgate.net | Purification of amino acids from fermentation broths or complex mixtures containing ionic impurities. google.com | High capacity and selectivity for charged molecules; effective for removing salts. researchgate.net | Limited to ionizable compounds; can be slower than flash chromatography. |

| Crystallization | Difference in solubility between the desired compound and impurities at different temperatures. | Final purification step to obtain highly pure, crystalline solid material. | Can provide exceptionally high purity; cost-effective at a larger scale. | Only applicable to solid compounds; product loss in the mother liquor is possible. |

Chemical Reactivity and Derivatization Strategies of Methyl 2 Amino 2 Methoxymethyl Butanoate

Reactions Involving the Amine Functionality

The primary amino group in Methyl 2-amino-2-(methoxymethyl)butanoate is a key site for a variety of chemical modifications. However, its reactivity is tempered by the adjacent bulky substituents, making nucleophilic attack and other reactions more challenging than for non-substituted or mono-substituted amino acids.

N-Protection and Deprotection Strategies

Protecting the amino group is a fundamental step in many synthetic sequences, particularly in peptide synthesis, to prevent unwanted side reactions. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal. For sterically hindered amines, common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed.

The introduction of the Boc group is typically accomplished using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). While bases like triethylamine (B128534) or sodium hydroxide (B78521) are sometimes used, the reaction can often proceed without a base. total-synthesis.com For hindered amines, the reaction may require slightly elevated temperatures or extended reaction times to achieve high yields. An eco-friendly protocol using (Boc)₂O in a water-acetone medium under catalyst-free conditions has proven effective for various amino esters, preserving their stereochemical integrity. nih.gov

The Cbz group is generally installed using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of an organic or inorganic base to neutralize the HCl byproduct. total-synthesis.com This method is robust and has been successfully applied to amino acid esters in aqueous media. ijacskros.com

Deprotection strategies are well-established. The Boc group is labile under acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA). total-synthesis.comnih.gov The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which reduces the benzyl group to toluene (B28343) and liberates the free amine. total-synthesis.commissouri.edu

| Protecting Group | Abbreviation | Protection Reagent | Typical Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., Trifluoroacetic Acid) total-synthesis.comnih.gov |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.commissouri.edu |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., Piperidine in DMF) total-synthesis.comresearchgate.net |

Alkylation and Acylation of the Amino Group

N-Acylation , the reaction of the amine with non-amino acid acylating agents like acid chlorides or anhydrides, is subject to the same steric constraints as peptide coupling. The reaction may require forcing conditions or the use of highly reactive acylating species. mdpi.com The use of N-carboxyanhydrides (NCAs) has been shown to be an effective method for preparing N-acylated gem-disubstituted amino acids. nih.gov

N-Alkylation of the primary amine to form secondary or tertiary amines can be achieved through several methods. Traditional approaches using alkyl halides often suffer from poor selectivity and the formation of multiple alkylation products. nih.gov Modern catalytic methods offer superior control and atom economy. A prominent strategy is the "hydrogen borrowing" or "hydrogen autotransfer" reaction, which uses alcohols as alkylating agents in the presence of a transition metal catalyst, typically based on iridium or ruthenium. nih.govresearchgate.netresearchgate.net This process is highly efficient, produces water as the only byproduct, and has been successfully applied to the N-alkylation of α-amino esters with excellent retention of stereochemistry. nih.govresearchgate.net Cesium hydroxide has also been reported to promote selective mono-N-alkylation of primary amines. organic-chemistry.org

| Method | Alkylating Agent | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | Traditional method; risk of over-alkylation and salt byproduct formation. nih.gov |

| Hydrogen Borrowing | Alcohol (R-CH₂OH) | Ru or Ir complexes | Atom-economic, base-free conditions possible, water is the only byproduct, high stereochemical retention. nih.govresearchgate.net |

| Base-Promoted Alkylation | Alkyl Halide (R-X) | Cesium Hydroxide (CsOH) | Promotes selective mono-alkylation over dialkylation. organic-chemistry.org |

Formation of Heterocyclic Structures from the Amine Moiety

The amine functionality can serve as a key nucleophile in cyclization reactions to form heterocyclic rings. One of the most important reactions in this class is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure onto the aromatic ring to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgebrary.net

For this compound to participate in a classic Pictet-Spengler reaction, its amino group would first need to be functionalized with a β-arylethyl moiety (e.g., through N-alkylation with 2-phenylethyl bromide). Once this precursor is formed, condensation with an aldehyde like formaldehyde (B43269) under acidic conditions would generate an iminium ion, which could then undergo the key cyclization step. wikipedia.org The significant steric hindrance at the α-carbon could influence the rate and efficiency of this ring-closure. The reaction is a powerful tool for the synthesis of complex alkaloids and related structures. nih.govresearchgate.net

Transformations at the Ester Group

The methyl ester of this compound provides a handle for further chemical modification, most commonly its hydrolysis to the corresponding carboxylic acid.

Saponification to the Parent Carboxylic Acid

Saponification, or the base-catalyzed hydrolysis of the ester, is a fundamental transformation. However, for esters of α,α-disubstituted amino acids, this reaction is notoriously difficult. tandfonline.com The steric bulk of the two α-substituents shields the carbonyl carbon from nucleophilic attack by the hydroxide ion, rendering standard hydrolysis conditions (e.g., NaOH or KOH in aqueous methanol (B129727) or ethanol (B145695) at room temperature or reflux) largely ineffective. echemi.comsciencemadness.org

To achieve efficient hydrolysis of such hindered esters, more potent conditions are required. The use of lithium hydroxide (LiOH) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF), methanol, and water, is often the method of choice. thieme-connect.de The smaller lithium cation is believed to coordinate more effectively to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. Even with LiOH, elevated temperatures are often necessary. sciencemadness.orgresearchgate.net In particularly stubborn cases, other reagents have been explored, including potassium trimethylsilanolate in THF or lithium iodide in hot pyridine, though these represent less common and more forceful approaches. echemi.com

| Reagent(s) | Solvent(s) | Typical Conditions | Comments |

|---|---|---|---|

| NaOH or KOH | H₂O / Methanol or Ethanol | Reflux | Often ineffective or very slow for α,α-disubstituted amino acid esters. echemi.comsciencemadness.org |

| Lithium Hydroxide (LiOH) | THF / H₂O / Methanol | Room Temp to Reflux | The most common and effective method for hindered esters. thieme-connect.de |

| Lithium Hydroperoxide (LiOOH) | THF / H₂O / Methanol | Room Temp | A more nucleophilic alternative to LiOH, can be effective at lower temperatures. thieme-connect.de |

| Potassium Trimethylsilanolate (KOSiMe₃) | Anhydrous THF or Ether | Reflux | A strong, non-aqueous base system for difficult hydrolyses. echemi.com |

Transesterification Reactions

Transesterification is a fundamental process for converting the methyl ester of this compound into other esters, such as ethyl, benzyl, or tert-butyl esters. This modification can alter the compound's physical properties and steric profile, or facilitate subsequent chemical steps. The reaction involves substituting the methoxy (B1213986) group of the ester with a different alkoxy group and can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.com

Under basic conditions, an alkoxide (e.g., sodium ethoxide) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion yields the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the corresponding alcohol is typically used as the solvent in large excess.

Acid-catalyzed transesterification, often using catalysts like sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the new alcohol. The reaction follows a protonation-addition-elimination-deprotonation sequence to yield the final product. masterorganicchemistry.com

While specific studies on this compound are not prevalent, the principles of transesterification are well-established for α-amino esters. The choice of catalyst and conditions depends on the compatibility with the other functional groups, namely the primary amine and the MOM ether. The MOM ether is generally stable to basic conditions but is labile under strong acidic conditions, which could lead to unintended deprotection. adichemistry.com

Table 1: Representative Transesterification Conditions This table is based on general principles of transesterification applied to amino esters.

| Catalyst Type | Reagents & Conditions | Resulting Ester | Considerations |

|---|---|---|---|

| Base-Catalyzed | Sodium Ethoxide (catalytic), Ethanol (solvent), Reflux | Ethyl 2-amino-2-(methoxymethyl)butanoate | Generally high yield; MOM ether is stable. |

| Acid-Catalyzed | p-Toluenesulfonic acid (catalytic), Benzyl alcohol (solvent), Reflux | Benzyl 2-amino-2-(methoxymethyl)butanoate | Potential for cleavage of the MOM ether. |

| Enzyme-Catalyzed | Lipase (B570770) (e.g., Candida antarctica lipase B), Non-polar organic solvent | Various Esters | High selectivity, mild conditions; avoids side reactions. |

Reduction to Alcohol Derivatives

The methyl ester group can be selectively reduced to a primary alcohol, yielding (2-amino-2-(methoxymethyl)butan-1-ol). This transformation converts the amino ester into an amino alcohol, a valuable chiral building block in synthesis. researchgate.net

Powerful reducing agents like lithium aluminum hydride (LAH) are highly effective for this conversion. LAH readily reduces esters to primary alcohols. However, its high reactivity requires careful handling and anhydrous conditions. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters directly. However, its reactivity can be enhanced by additives, or the ester can be first activated. For instance, conversion of the amino acid to a mixed anhydride (B1165640) followed by reduction with NaBH₄ is a common strategy that often proceeds with retention of optical purity. researchgate.net

Given the presence of other functional groups, chemoselectivity is a key consideration. The MOM ether is generally inert to hydride reducing agents like LAH and NaBH₄. adichemistry.com Therefore, the primary reaction is the reduction of the ester to the corresponding amino alcohol.

Table 2: Conditions for Reduction of Amino Esters to Amino Alcohols This table outlines common methods applicable to the reduction of α-amino esters.

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature | (2-Amino-2-(methoxymethyl)butan-1-ol) |

| Sodium Borohydride (NaBH₄) / Lewis Acid | THF or Methanol | Room temperature | (2-Amino-2-(methoxymethyl)butan-1-ol) |

Reactivity of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether in the side chain acts as a protecting group for a hydroxymethyl functionality. Its reactivity is primarily characterized by its cleavage under acidic conditions to reveal the underlying alcohol. wikipedia.org

Cleavage and Deprotection Strategies of the Ether

The MOM group is an acetal (B89532) and is therefore susceptible to hydrolysis under acidic conditions. adichemistry.com A wide variety of Brønsted and Lewis acids can be used for its removal. wikipedia.orgresearchgate.net Common methods include treatment with hydrochloric acid in methanol or aqueous solutions. adichemistry.com Other reagents such as bismuth trichloride (B1173362) (BiCl₃), zinc(II) trifluoromethanesulfonate, and various boron halides have also been reported for efficient MOM deprotection under mild conditions. researchgate.netrsc.org

The choice of deprotection agent is critical to avoid unwanted side reactions with the ester and amine functionalities. For instance, strongly acidic conditions might also promote hydrolysis of the methyl ester. Therefore, mild and selective reagents are often preferred.

Table 3: Selected Reagents for MOM Ether Cleavage

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Hydrochloric Acid (HCl) | Methanol / Water | Room temperature to reflux |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol | Room temperature |

| Bismuth Trichloride (BiCl₃) | Acetonitrile / Water | 50 °C |

Functional Group Interconversions at the Methoxymethyl Moiety

Beyond simple deprotection, the methoxymethyl group can undergo other transformations, although this is less common. For instance, treatment of a methoxymethyl ether with certain reagents can lead to the formation of an alkyl halide. One reported protocol describes the smooth conversion of a methoxymethyl ether to an iodide. organic-chemistry.org Such transformations allow for the introduction of different functionalities at this position, converting the protected alcohol into a handle for further synthetic modifications like carbon-carbon bond formation or nucleophilic substitution.

Reactions Involving the Butanoate Backbone and α-Substituents

The butanoate backbone of the molecule contains a quaternary α-carbon and an ethyl substituent. The reactivity at positions remote from the primary functional groups is challenging due to the lack of activation.

Stereoselective Modifications at Remote Positions

Achieving stereoselective modifications at the C3 or C4 positions of the butanoate backbone is a significant synthetic challenge. The quaternary nature of the α-carbon sterically shields the backbone and electronically deactivates the α-proton, preventing typical enolate-based functionalization at that position. researchgate.net

Modifications at the remote C3 (methylene) or C4 (methyl) positions would likely require advanced strategies such as directed C-H activation or radical-based reactions. For example, a directing group could be temporarily installed on the amino group to guide a metal catalyst to functionalize a specific C-H bond stereoselectively. While methods exist for the stereoselective functionalization of unactivated C-H bonds, specific examples involving a substrate like this compound are not documented in the literature. Research in the broader field of α,α-disubstituted amino acids focuses more on the synthesis of the quaternary center itself or reactions involving the primary amine and carboxyl groups. acs.orgrsc.orgacs.org Any such remote modification would have to be compatible with the existing stereocenter and functional groups.

Rearrangement Reactions

While specific documented rearrangement reactions for this compound are not extensively reported in the scientific literature, its structure as a quaternary α-amino ester allows for theoretical application of several classic rearrangement reactions. These reactions typically involve the migration of an alkyl or aryl group to an electron-deficient nitrogen, oxygen, or carbon atom and are fundamental in synthetic organic chemistry for creating new carbon-nitrogen and carbon-carbon bonds. The application of such reactions to derivatives of this compound would be a valuable strategy for synthesizing novel and structurally diverse molecules.

The key to applying these rearrangements lies in the initial conversion of the amino or ester functionality of this compound into a suitable precursor for the desired transformation. For instance, the carboxylic acid ester can be converted to an acyl azide (B81097) for a Curtius rearrangement, or to a primary amide for a Hofmann rearrangement.

Below are several potential rearrangement reactions that could be explored with appropriate derivatives of this compound.

Hypothetical Rearrangement Strategies for Derivatives of this compound

| Rearrangement Reaction | Required Derivative of this compound | Key Reagents | Intermediate | Expected Product Class |

| Curtius Rearrangement | Acyl azide | Heat or photolysis | Isocyanate | Amine (after hydrolysis) or Carbamate (in presence of alcohol) |

| Hofmann Rearrangement | Primary amide | Br₂ or Cl₂, NaOH | Isocyanate | Amine with one less carbon atom |

| Lossen Rearrangement | Hydroxamic acid (O-acylated) | Base or heat | Isocyanate | Amine, Urea, or Carbamate |

| Beckmann Rearrangement | Oxime (from the corresponding α-keto ester) | Acid catalyst (e.g., H₂SO₄, PCl₅) | Nitrilium ion | Substituted amide |

Curtius Rearrangement

The Curtius rearrangement transforms an acyl azide into an isocyanate upon heating or photolysis. wikipedia.org For this to be applied to this compound, the ester would first need to be hydrolyzed to the corresponding carboxylic acid. This acid could then be converted to an acyl azide via reaction with a reagent like diphenylphosphoryl azide (DPPA) or through a two-step process involving conversion to an acyl chloride followed by reaction with sodium azide. acs.org Thermal decomposition of the resulting acyl azide would lead to the loss of nitrogen gas and the formation of an isocyanate intermediate. wikipedia.org The migration of one of the α-substituents (ethyl or methoxymethyl) would occur. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with water would yield a primary amine (after decarboxylation of the initial carbamic acid), while reaction with an alcohol would produce a carbamate. nih.gov This approach is widely used for the synthesis of α,α-disubstituted amino acid derivatives. acs.orgresearchgate.netacs.org

Hofmann Rearrangement

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. wikipedia.org To utilize this reaction, the methyl ester of this compound would be converted into the primary amide, for instance, by reaction with ammonia (B1221849). Treatment of this amide with bromine or chlorine in the presence of a strong base like sodium hydroxide would initiate the rearrangement. orgoreview.com An N-haloamide is formed, which, upon deprotonation, rearranges to an isocyanate intermediate with the loss of the halide ion. wikipedia.org Similar to the Curtius rearrangement, subsequent hydrolysis of the isocyanate would lead to the corresponding amine after decarboxylation. masterorganicchemistry.com This method provides a pathway to amines from carboxylic acid derivatives. beilstein-journals.orgnih.gov

Lossen Rearrangement

The Lossen rearrangement is another method for converting a carboxylic acid derivative, in this case, a hydroxamic acid, into an isocyanate. wikipedia.org The synthesis would begin with the conversion of this compound to its corresponding hydroxamic acid. This can be achieved by reacting the ester with hydroxylamine. The hydroxamic acid then needs to be O-activated, for example, by acylation, to create a good leaving group. researchgate.net Upon treatment with a base, the O-activated hydroxamic acid rearranges to an isocyanate, which can then be converted to amines, ureas, or carbamates. rsc.org The reaction proceeds under mild conditions and avoids the use of potentially explosive azides. researchgate.net

Beckmann Rearrangement

The Beckmann rearrangement is the transformation of an oxime into a substituted amide, typically under acidic conditions. wikipedia.org To apply this to the target molecule's scaffold, one would need to start with the corresponding α-keto ester. Oxidation of the amino group of this compound could potentially yield an α-imino ester, which upon hydrolysis would give the α-keto ester. This keto ester can then be converted to its oxime by reaction with hydroxylamine. masterorganicchemistry.com Treatment of the oxime with an acid catalyst, such as sulfuric acid or phosphorus pentachloride, would induce the rearrangement. organic-chemistry.org The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to a nitrilium ion intermediate that is subsequently hydrolyzed to an amide. wikipedia.org The Beckmann rearrangement is a powerful tool for the synthesis of amides and lactams. unive.it

Applications of Methyl 2 Amino 2 Methoxymethyl Butanoate As a Versatile Chiral Building Block in Complex Molecule Synthesis

Construction of Non-Proteinogenic α-Amino Acids and Peptidomimetics

The introduction of α,α-disubstituted amino acids, such as Methyl 2-amino-2-(methoxymethyl)butanoate, into peptide chains is a well-established strategy for the creation of non-proteinogenic α-amino acids and peptidomimetics with enhanced properties. researchgate.netnih.govnih.gov The presence of a quaternary α-carbon atom significantly restricts the conformational freedom of the peptide backbone, leading to more predictable and stable secondary structures like β-turns and helices. nih.govjst.go.jp This conformational rigidity is crucial for improving the biological activity and metabolic stability of peptides.

The incorporation of residues analogous to this compound can protect peptides from enzymatic degradation by sterically hindering the approach of proteases. iris-biotech.de Furthermore, the specific side chains, in this case, a methyl and a methoxymethyl group, can be varied to fine-tune the pharmacological properties of the resulting peptidomimetic. For instance, the methoxymethyl group can participate in hydrogen bonding interactions, potentially enhancing binding affinity to biological targets.

The synthesis of peptides containing these sterically hindered amino acids can be challenging. nih.gov However, specialized coupling reagents and synthetic protocols have been developed to facilitate their incorporation into peptide sequences, making them accessible tools for medicinal chemists. nih.gov The resulting peptidomimetics often exhibit improved oral bioavailability and longer in vivo half-lives compared to their natural peptide counterparts. nih.gov

Table 1: Impact of α,α-Disubstitution on Peptide Properties

| Property | Effect of α,α-Disubstitution | Rationale |

| Conformational Rigidity | Increased | Restriction of ψ and φ dihedral angles around the α-carbon. |

| Proteolytic Stability | Enhanced | Steric hindrance at the α-carbon prevents enzyme binding. |

| Secondary Structure | Induces stable helices and turns | The bulky substituents favor specific backbone conformations. |

| Receptor Binding | Can be enhanced or modified | The fixed conformation can lead to a better fit with the receptor's binding site. |

Utilization in Natural Product Total Synthesis

Chiral α,α-disubstituted amino acids are valuable precursors in the total synthesis of various natural products due to their densely functionalized and stereochemically defined nature. researchgate.net

While direct examples involving this compound are not extensively documented, analogous α,α-disubstituted amino acids serve as key intermediates in the synthesis of complex alkaloids. The quaternary stereocenter can be elaborated into the core structures of various alkaloid families. For example, enantiomerically pure α-methylated amino acids have been utilized in the stereospecific synthesis of compounds like α-methyl-L-tryptophan, a precursor for more complex indole (B1671886) alkaloids. nih.gov The synthetic strategy often involves the transformation of the amino acid functionality into other nitrogen-containing heterocycles that form the backbone of the target alkaloid.

In the synthesis of polyketides and terpenoids, chiral α,α-disubstituted amino acids can serve as a source of stereogenic centers. Although not the primary building blocks of these natural product classes, which are derived from acetate/propionate and isoprene (B109036) units respectively, they can be strategically incorporated to introduce specific stereochemistry. The amino and carboxyl groups can be chemically modified or removed after the desired stereocenter is set. The synthesis of complex natural products often involves the coupling of different fragments, and a building block like this compound could provide a stereochemically rich fragment for convergent syntheses. Recent research has highlighted the synthesis of hybrid natural products that combine polyketide and amino acid-derived moieties, where α,α-disubstituted amino acids could play a crucial role. mdpi.com

Role in the Synthesis of Advanced Intermediates for Organic Materials

The well-defined three-dimensional structure of α,α-disubstituted amino acids makes them attractive building blocks for the synthesis of novel organic materials with tailored properties. While the direct application of this compound in this field is an emerging area, the principles of supramolecular chemistry suggest significant potential.

The conformational constraints imposed by these amino acids can be exploited to control the self-assembly of larger molecules into well-ordered structures, such as nanotubes, vesicles, and gels. The ability of peptides containing α,α-disubstituted amino acids to form stable helical structures can be harnessed to create helical polymers and other chiral materials with interesting optical and electronic properties. These materials could find applications in areas such as chiral chromatography, asymmetric catalysis, and nonlinear optics.

Development of Libraries of Chiral Compounds

The demand for enantiomerically pure compounds in drug discovery and development has driven the creation of chiral compound libraries. This compound and its analogs are excellent scaffolds for the generation of such libraries. nih.gov The core amino acid structure can be readily modified at the amino and carboxyl termini, as well as potentially on the side chain, to generate a diverse set of molecules.

Starting from a single chiral building block, a multitude of derivatives can be synthesized through combinatorial chemistry approaches. This allows for the rapid exploration of chemical space and the identification of new bioactive molecules. The stereochemical information embedded in the building block is transferred to the library members, ensuring their enantiomeric purity. Such libraries are invaluable tools for high-throughput screening and the discovery of new drug candidates.

Table 2: Key Synthetic Transformations of α,α-Disubstituted Amino Acid Esters

| Transformation | Reagents and Conditions | Product Type |

| Peptide Coupling | Coupling reagents (e.g., HATU, HOBt), protected amino acids | Peptides, Peptidomimetics |

| Reduction of Ester | Reducing agents (e.g., LiAlH4) | Chiral amino alcohols |

| Hydrolysis of Ester | Acid or base catalysis | Chiral α,α-disubstituted amino acids |

| N-Derivatization | Acylating or alkylating agents | N-functionalized amino acid derivatives |

| Cyclization Reactions | Intramolecular reactions | Heterocyclic compounds |

Stereochemical Investigations and Control in Transformations of Methyl 2 Amino 2 Methoxymethyl Butanoate

Chiroptical Properties and Their Correlation with Absolute Configuration

The chiroptical properties of a chiral molecule, such as its specific rotation and circular dichroism (CD) spectrum, are fundamental characteristics that are intrinsically linked to its absolute configuration (R or S). These properties are vital for non-destructive analysis of enantiomeric purity. For Methyl 2-amino-2-(methoxymethyl)butanoate, empirical data from techniques like optical rotatory dispersion (ORD) and vibrational circular dichroism (VCD), correlated with theoretical calculations, would be necessary to establish a definitive relationship between the observed optical activity and the molecule's absolute stereochemistry. At present, such specific data for this compound has not been reported in peer-reviewed literature, precluding a detailed analysis.

Diastereoselectivity in Reactions Involving the α-Stereocenter

Reactions involving the α-stereocenter of this compound, or transformations of its functional groups, would be expected to proceed with varying degrees of diastereoselectivity. The steric hindrance and electronic effects imparted by the ethyl and methoxymethyl substituents at the quaternary center would play a crucial role in directing the approach of reagents. For instance, in reactions such as alkylation, acylation, or peptide couplings, the facial selectivity would be influenced by the pre-existing chirality.

General principles of asymmetric synthesis suggest that the use of chiral auxiliaries or catalysts could induce high levels of diastereoselectivity in reactions involving derivatives of this amino ester. However, without experimental studies on this specific substrate, it is not possible to provide concrete examples or quantitative data on diastereomeric ratios (d.r.). Research on analogous α,α-disubstituted amino esters often reveals that achieving high diastereoselectivity can be challenging and highly dependent on the reaction conditions and the nature of the substituents.

Enantiomeric Excess Determination Methods in Synthetic Contexts

The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis. For this compound, several established methods could theoretically be adapted for this purpose.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating enantiomers. It would involve the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

Gas Chromatography (GC): After suitable derivatization to increase volatility, the enantiomers could be separated on a chiral GC column.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral shift reagent, the NMR spectra of the enantiomers can be resolved, allowing for their quantification.

Mass Spectrometry (MS): Certain mass spectrometric techniques, often involving the formation of diastereomeric complexes with a chiral selector, can be used to determine enantiomeric excess. nih.govucdavis.edunih.gov

The development of a specific and validated analytical method for determining the enantiomeric excess of this compound would be a prerequisite for any meaningful work on its stereoselective synthesis. The table below outlines potential analytical approaches.

| Analytical Method | Principle | Potential Derivatization/Reagent |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | None required for the ester, but derivatization of the amino group (e.g., with a fluorogenic tag) might enhance detection. |

| Chiral GC-MS | Separation of volatile derivatives on a chiral column. | Derivatization of the amino group (e.g., with trifluoroacetic anhydride) and esterification. |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary. | Chiral solvating agents (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or chiral lanthanide shift reagents. |

| Mass Spectrometry | Formation and fragmentation of diastereomeric adducts. | Complexation with a chiral metal complex or reaction with a chiral derivatizing agent. nih.govucdavis.edunih.gov |

While the foundational methodologies for such stereochemical investigations are well-established, their specific application and optimization for this compound require dedicated experimental research. The scientific community awaits such studies to fully characterize the stereochemical landscape of this intriguing α,α-disubstituted amino acid derivative.

Mechanistic Studies of Reactions Involving Methyl 2 Amino 2 Methoxymethyl Butanoate

Elucidation of Reaction Pathways and Transition States

No specific studies detailing the reaction pathways or computational analyses of transition states for reactions involving Methyl 2-amino-2-(methoxymethyl)butanoate were found.

Kinetic Studies of Key Transformations

No published kinetic data, such as rate constants or reaction orders, for any transformations of this compound are available.

Investigation of Stereochemical Control Mechanisms

There is no available research on the mechanisms of stereochemical control in reactions involving this compound.

Advanced Analytical Methodologies for Research on Methyl 2 Amino 2 Methoxymethyl Butanoate

High-Resolution Mass Spectrometry for Structural Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel derivatives of "Methyl 2-amino-2-(methoxymethyl)butanoate". By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of a molecule with a high degree of confidence. This precision is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

In the analysis of derivatives, where functional groups are intentionally modified, HRMS serves to confirm the success of a chemical transformation. For instance, upon N-acylation of the primary amine, a predictable mass shift corresponding to the acyl group is expected. HRMS can verify this addition by comparing the exact mass of the product to the theoretical mass calculated for the expected structure.

Furthermore, fragmentation analysis in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. The molecule is ionized and the precursor ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For a hypothetical N-acetyl derivative of "this compound", characteristic fragmentation pathways could include the loss of the methoxymethyl group, cleavage of the ester, and fragmentation of the butanoate side chain. These fragmentation patterns, when analyzed, act as a molecular fingerprint, confirming the connectivity of the atoms within the derivative.

Table 1: Hypothetical HRMS Data for an N-acetyl Derivative of this compound

| Parameter | Value |

| Formula | C10H19NO4 |

| Theoretical m/z [M+H]⁺ | 218.1392 |

| Measured m/z [M+H]⁺ | 218.1389 |

| Mass Accuracy (ppm) | -1.4 |

| Major Fragment Ions (m/z) | 186.1125, 158.0812, 144.0655, 102.0550 |

This interactive table showcases the precision of HRMS in confirming the elemental composition and provides examples of key fragment ions that would be expected in an MS/MS experiment, aiding in the structural confirmation of the derivative.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of molecules in solution, including the stereochemistry of chiral centers. For "this compound", which possesses a quaternary chiral center at the α-carbon, NMR is crucial for assigning the relative and absolute configuration, often through the analysis of its derivatives.

¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule. The chemical shifts of the protons and carbons are indicative of their local electronic environment, and spin-spin coupling patterns reveal connectivity between neighboring atoms. For instance, the protons of the ethyl group on the butanoate chain would exhibit a characteristic quartet and triplet pattern.

To determine the stereochemistry, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. unimi.it For example, reaction with Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) would form diastereomeric amides. unimi.it The different spatial arrangement of the bulky phenyl group of the Mosher's acid reagent relative to the substituents on the chiral center of the amino acid derivative leads to distinct chemical shifts for nearby protons in the ¹H NMR spectrum of the diastereomers. unimi.it This difference in chemical shifts (Δδ) can be used to determine the enantiomeric excess and, by empirical rules, the absolute configuration of the original amino acid.

NMR is also a powerful technique for real-time reaction monitoring. The progress of a reaction, such as the synthesis of a derivative, can be followed by acquiring NMR spectra of the reaction mixture over time. The disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics and endpoint.

Table 2: Hypothetical ¹H NMR Chemical Shift Data for Diastereomeric Mosher's Amide Derivatives of this compound

| Proton | (R)-Mosher Amide (ppm) | (S)-Mosher Amide (ppm) | Δδ (δR - δS) (ppm) |

| -OCH₃ (ester) | 3.72 | 3.71 | +0.01 |

| -OCH₃ (ether) | 3.35 | 3.40 | -0.05 |

| -CH₂- (ether) | 3.60 | 3.55 | +0.05 |

| -CH₂- (ethyl) | 1.85 | 1.90 | -0.05 |

| -CH₃ (ethyl) | 0.95 | 0.98 | -0.03 |

This interactive table illustrates the expected differences in proton chemical shifts for the diastereomeric products formed with a chiral derivatizing agent, which is a key principle in assigning stereochemistry by NMR.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

The biological and pharmacological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to separate and quantify enantiomers is of utmost importance. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for determining the enantiomeric purity of compounds like "this compound". researchgate.netyakhak.orgcat-online.com

These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. researchgate.net This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.

For chiral HPLC, common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose) derivatized with phenylcarbamates. researchgate.netyakhak.org The choice of the mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation. researchgate.net For GC analysis, the analyte is often derivatized to increase its volatility and thermal stability. Chiral stationary phases for GC are frequently based on cyclodextrin (B1172386) derivatives.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. This is a critical quality control parameter in asymmetric synthesis, ensuring that the desired enantiomer is produced with high selectivity.

Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane (B92381)/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This interactive table provides a representative set of conditions for a chiral HPLC method, demonstrating how enantiomers can be separated and their purity assessed.

X-ray Crystallography for Absolute Configuration Determination of Derivatives

While NMR with chiral auxiliaries can provide strong evidence for the absolute configuration of a molecule, X-ray crystallography is the definitive method for its determination. thieme-connect.demit.edued.ac.uk This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

For a chiral molecule, the crystal structure will be non-centrosymmetric. ed.ac.uk The absolute configuration can be determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. mit.edu The Flack parameter is a value calculated during the structure refinement that indicates whether the determined absolute structure is correct. A value close to 0 indicates a high probability that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one. mit.edu

Since "this compound" is an oil at room temperature, it is often necessary to prepare a crystalline derivative. This can be achieved by forming a salt with a chiral acid or base, or by introducing functional groups that promote crystallization, such as an N-benzoyl group. The resulting crystal structure not only confirms the absolute configuration of the chiral center but also provides precise information about bond lengths, bond angles, and intermolecular interactions within the crystal.

Table 4: Hypothetical Crystallographic Data for an N-benzoyl Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 8.5, b = 12.3, c = 15.1 |

| Flack Parameter | 0.05(3) |

| Conclusion | Absolute configuration confidently assigned |

This interactive table presents typical crystallographic data that would be obtained for a derivative, highlighting the key parameters used to determine the absolute configuration with a high level of certainty.

Computational and Theoretical Studies on Methyl 2 Amino 2 Methoxymethyl Butanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For Methyl 2-amino-2-(methoxymethyl)butanoate, DFT calculations, particularly using a functional like B3LYP with a 6-31G(d) basis set, can elucidate its electronic structure and provide predictive insights into its reactivity.

The optimized geometry of the molecule reveals key structural parameters. The quaternary α-carbon, a defining feature of this amino acid derivative, creates a sterically hindered environment. Analysis of the bond lengths and angles provides a quantitative picture of this steric strain. For instance, the bond angles around the α-carbon are expected to deviate from the ideal tetrahedral angle of 109.5° to accommodate the bulky substituents.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | Cα - C(O) | 1.54 Å |

| Bond Length | Cα - N | 1.47 Å |

| Bond Length | Cα - C(ethyl) | 1.55 Å |

| Bond Length | Cα - C(methoxymethyl) | 1.56 Å |

| Bond Angle | N - Cα - C(O) | 108.5° |

| Bond Angle | C(ethyl) - Cα - C(methoxymethyl) | 112.0° |

| Dihedral Angle | N - Cα - C(O) - O(ester) | -175.0° |

Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The HOMO is typically localized on the amino group, indicating its nucleophilic character. Conversely, the LUMO is often centered on the carbonyl group of the ester, highlighting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a predictor of chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Reactivity Descriptors

| Descriptor | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | 0.85 |

| HOMO-LUMO Gap | 7.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | -0.85 |

Molecular Modeling and Conformational Analysis

The presence of multiple rotatable bonds in this compound results in a complex conformational landscape. Molecular modeling techniques are employed to explore the potential energy surface and identify the most stable conformers. A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy structures, is essential.

Table 3: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-Cα-C(methoxymethyl)-O) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | 65° (gauche) |

| 2 | 1.25 | 178° (anti) |

| 3 | 2.10 | -70° (gauche) |

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which can be used to verify experimental results or to aid in the characterization of new compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are sensitive to the molecular conformation, and therefore, a Boltzmann-averaged spectrum over the low-energy conformers often provides the most accurate results.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for the Global Minimum Conformer

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

|---|---|---|---|

| C=O | 175.2 | NH₂ | 1.85 |

| Cα | 62.5 | O-CH₃ (ester) | 3.70 |

| CH₂ (ethyl) | 29.8 | O-CH₃ (ether) | 3.35 |

| CH₃ (ethyl) | 8.5 | CH₂ (methoxymethyl) | 3.50 |

| CH₂ (methoxymethyl) | 75.1 | CH₂ (ethyl) | 1.75 |

| O-CH₃ (ether) | 59.3 | CH₃ (ethyl) | 0.90 |

| O-CH₃ (ester) | 52.4 |

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. The calculated harmonic frequencies are often systematically higher than the experimental values, and thus, a scaling factor is typically applied to improve the agreement. The predicted IR spectrum can help in the assignment of experimental bands to specific vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.

Computational Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. For the synthesis of a chiral α,α-disubstituted amino acid like this compound, understanding the reaction pathway is crucial for optimizing the synthesis.

A plausible synthetic route could involve the electrophilic amination of a disubstituted ester enolate. DFT calculations can be used to model the transition states of the key bond-forming steps. By comparing the activation energies of different pathways, the most likely reaction mechanism can be determined.

Furthermore, if a chiral aminating agent is used, computational modeling can help to explain the observed stereoselectivity. By building models of the diastereomeric transition states leading to the different stereoisomers of the product, the energy difference between these transition states can be calculated. The transition state with the lower activation energy will correspond to the major product, and the magnitude of the energy difference can be related to the enantiomeric or diastereomeric excess observed experimentally. These models can reveal the specific non-covalent interactions, such as steric repulsion or hydrogen bonding, that favor the formation of one stereoisomer over the other.

Future Research Directions and Emerging Areas for Methyl 2 Amino 2 Methoxymethyl Butanoate

Exploration of Novel Catalytic Systems for its Derivatization

The derivatization of Methyl 2-amino-2-(methoxymethyl)butanoate is crucial for synthesizing new molecular entities. Future research will likely focus on developing and applying novel catalytic systems to functionalize its amino and ester groups with high efficiency and stereochemical control.

One promising area is the use of transition-metal catalysis. Robust, base-free ruthenium catalysts have been successfully employed for the direct N-alkylation of other α-amino acid esters using alcohols, a process that is atom-economic and maintains stereochemical integrity. nih.govresearchgate.net Applying similar ruthenium-based systems to this compound could provide a green and efficient route to a wide range of N-substituted derivatives, with water as the only byproduct. nih.govresearchgate.net Similarly, copper-based catalysts, such as Cu/ZnO/Al2O3, have shown excellent performance in the hydrogenation of amino acid esters to chiral amino alcohols without racemization. nih.gov This suggests a potential pathway for converting the target compound into novel chiral ligands or synthons.

Organocatalysis, particularly chiral aldehyde catalysis, presents another avenue for asymmetric transformations. frontiersin.org Although the quaternary center of the target compound prevents α-functionalization, these catalysts could be adapted for reactions at other positions or for derivatizing the amino group through the formation of Schiff bases, enabling stereoselective additions. frontiersin.org The combination of chiral aldehyde catalysis with transition-metal catalysis in ternary systems could also unlock new reactivity patterns for α-allylic alkylation of related amino acid esters. frontiersin.org

| Catalytic System | Type of Transformation | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Ruthenium-based Complexes | N-Alkylation with Alcohols | Synthesis of N-alkyl, N-aryl, and other substituted derivatives. | Atom-economic, base-free, high retention of stereochemistry. nih.govresearchgate.net |

| Copper/Zinc Oxide/Alumina (Cu/ZnO/Al2O3) | Hydrogenation of Ester | Reduction of the methyl ester to a primary alcohol, forming a chiral amino alcohol. | High efficiency, avoids racemization, uses heterogeneous catalyst. nih.gov |

| Chiral BINOL Aldehyde Catalysis | Asymmetric Transformations | Stereoselective derivatization of the amino group. | Provides good stereoselective control in reactions of N-unprotected amino acid esters. frontiersin.org |

| Photoredox Catalysis | Radical-based Modifications | Functionalization of remote C-H bonds or decarboxylative couplings. | Access to novel transformations not achievable with traditional methods. rsc.org |

Application in Flow Chemistry and Continuous Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. Applying flow chemistry to the synthesis and derivatization of this compound is a key area for future development.

Continuous-flow protocols can enhance reaction efficiency and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. Microreactor technology, for instance, has been successfully used for the synthesis of intermediates for pharmaceuticals, demonstrating improved yields and reduced reaction times compared to batch processes. researchgate.net Developing a continuous synthesis for the target compound could lead to higher throughput and more consistent product quality. rsc.org Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, minimizing the formation of byproducts.